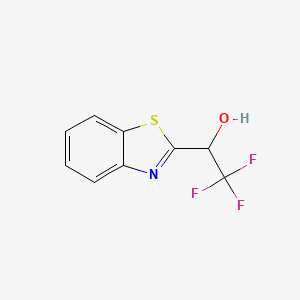![molecular formula C18H24N2O4 B2483646 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 899963-26-9](/img/structure/B2483646.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound characterized by its unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of 1,4-dioxaspiro[4.4]nonane derivatives. These derivatives can be synthesized from aliphatic compounds and lactones through condensation reactions in the presence of catalysts such as sodium ethoxide .
The next step involves the introduction of the oxalamide group. This can be achieved by reacting the spiro compound with oxalyl chloride and an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions. The process may also be automated to ensure consistency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxalamide group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The oxalamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: A simpler spiro compound used in similar applications.
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine: Another derivative with potential biological activity.
Uniqueness
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide is unique due to its combination of the spiro structure and the oxalamide group. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-13(14-7-3-2-4-8-14)20-17(22)16(21)19-11-15-12-23-18(24-15)9-5-6-10-18/h2-4,7-8,13,15H,5-6,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAPMWIOURNASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2483563.png)
![ethyl 2-{[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}-2-phenylacetate](/img/structure/B2483566.png)
![N-(4-chlorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)


![N-(1-cyanocyclopentyl)-2-[methyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2483574.png)
![[3-(Methylthio)benzyl]amine hydrochloride](/img/structure/B2483575.png)

![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2483578.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2483579.png)
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2483581.png)
![methyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2483582.png)
![N-cyclohexyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2483585.png)
![3-fluoro-N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2483586.png)
